(1,8-Naphthyridin-2-yl)methanol
Description
Historical Context and Significance of 1,8-Naphthyridine (B1210474) Scaffolds
The journey of 1,8-naphthyridines in science began with their initial synthesis, and they have since become recognized as a "privileged scaffold" in medicinal chemistry. organic-chemistry.orgnih.gov This term is reserved for molecular structures that are capable of binding to multiple biological targets, thus exhibiting a wide range of pharmacological activities. The first synthesis of a 1,8-naphthyridine derivative was reported in the early 20th century, and since then, the field has expanded dramatically. nih.gov
The significance of the 1,8-naphthyridine core lies in its prevalence in a number of highly successful pharmaceutical agents. nih.gov A notable early example is Nalidixic acid, the first of the quinolone antibiotics, which features a 1,8-naphthyridine nucleus. wikipedia.org This discovery paved the way for the development of subsequent generations of fluoroquinolone antibiotics, such as Enoxacin and Gemifloxacin, which have seen widespread clinical use. nih.govresearchgate.net Beyond their antimicrobial properties, 1,8-naphthyridine derivatives have been investigated for a plethora of therapeutic applications, including as anticancer, antiviral, anti-inflammatory, and neuroprotective agents. nih.gov This broad spectrum of biological activity has cemented the 1,8-naphthyridine scaffold as a critical area of research in the quest for new and effective drugs. bldpharm.comkthmcollege.ac.in
Structural Features and Chemical Versatility of 1,8-Naphthyridines
The 1,8-naphthyridine scaffold is an aromatic heterocyclic compound consisting of two fused pyridine (B92270) rings. wikipedia.org It is one of six possible isomers of naphthyridine, distinguished by the positions of the two nitrogen atoms in the bicyclic system. wikipedia.org The parent 1,8-naphthyridine is a yellow solid with the chemical formula C₈H₆N₂. wikipedia.org
The key structural features that underpin the chemical versatility of 1,8-naphthyridines are:
Planarity and Rigidity: The fused aromatic ring system imparts a high degree of planarity and rigidity to the molecule. This is a desirable trait in drug design as it can lead to higher binding affinity and selectivity for biological targets. acs.org
Nitrogen Atoms as Hydrogen Bond Acceptors: The two nitrogen atoms are basic and can act as hydrogen bond acceptors, facilitating interactions with biological macromolecules like proteins and nucleic acids. nih.gov
Coordination Sites: The nitrogen atoms, particularly with their flanking arrangement in the 1,8-isomer, create an excellent bidentate chelation site for metal ions. This has led to their extensive use as ligands in coordination chemistry. wikipedia.org
Reactive Positions for Functionalization: The pyridine rings can be substituted at various positions, allowing for the facile introduction of different functional groups. This chemical tunability enables the synthesis of large libraries of derivatives with diverse physicochemical properties and biological activities. organic-chemistry.orgnih.gov
The synthesis of the 1,8-naphthyridine core is most commonly achieved through the Friedländer annulation, which involves the condensation of a 2-aminonicotinaldehyde with a compound containing an active methylene (B1212753) group. nih.govnih.gov Modern synthetic methods have focused on developing more efficient and environmentally friendly approaches, including the use of water as a solvent and ionic liquids or solid-phase catalysts. nih.govnih.govtsijournals.com
Rationale for Researching (1,8-Naphthyridin-2-yl)methanol
The specific focus on this compound in contemporary chemical research stems from its unique combination of the established 1,8-naphthyridine scaffold with a reactive hydroxymethyl (-CH₂OH) group. While extensive research has been conducted on the broader class of 1,8-naphthyridines, the study of this particular methanol (B129727) derivative is driven by its potential as a versatile building block and a functional molecule in its own right.
The primary rationales for its investigation include:
A Versatile Synthetic Intermediate: The hydroxyl group of this compound provides a reactive handle for a wide range of chemical transformations. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted to a leaving group for nucleophilic substitution reactions. This allows for the straightforward elaboration of the 1,8-naphthyridine core into more complex molecules with tailored properties. Methanol itself is considered a key C1 building block in the chemical industry, and incorporating this functional group into the naphthyridine scaffold opens up numerous synthetic possibilities. nih.govspringernature.com
A Novel Ligand in Coordination Chemistry: The 1,8-naphthyridine moiety is a well-established bidentate ligand. The addition of the 2-methanol group in this compound introduces a third potential coordination site through the oxygen atom. This allows the molecule to act as a tridentate ligand, potentially forming more stable and structurally diverse metal complexes. These complexes are of interest for their potential applications in catalysis, materials science (e.g., as emitters in OLEDs), and as therapeutic or diagnostic agents.
Probing Structure-Activity Relationships: By systematically modifying the hydroxymethyl group, researchers can fine-tune the steric and electronic properties of the molecule. This is crucial for understanding the structure-activity relationships (SAR) of 1,8-naphthyridine-based compounds. For example, in medicinal chemistry, understanding how the size, polarity, and hydrogen-bonding capacity of the substituent at the 2-position affects biological activity can guide the design of more potent and selective drug candidates.
Below are some key properties of the parent 1,8-naphthyridine and a related substituted methanol derivative, which provide context for the physicochemical space occupied by this compound.
Table 1: Physicochemical Properties of 1,8-Naphthyridine
| Property | Value | Reference |
| Chemical Formula | C₈H₆N₂ | wikipedia.org |
| Molar Mass | 130.150 g·mol⁻¹ | wikipedia.org |
| Appearance | Yellow solid | wikipedia.org |
| Melting Point | 98–99 °C | wikipedia.org |
| Density | 1.359 g/cm³ | wikipedia.org |
Table 2: Computed Properties of (7-Amino-1,8-naphthyridin-2-yl)methanol
| Property | Value | Reference |
| Chemical Formula | C₉H₉N₃O | nih.gov |
| Molecular Weight | 175.19 g/mol | nih.gov |
| XLogP3 | 0.3 | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 4 | nih.gov |
| Rotatable Bond Count | 1 | nih.gov |
The investigation of this compound is thus a logical and promising extension of the broader research into 1,8-naphthyridine chemistry. Its unique structural features position it as a valuable tool for synthetic chemists, medicinal chemists, and materials scientists alike, with the potential to contribute to the development of new technologies and therapies.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,8-naphthyridin-2-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c12-6-8-4-3-7-2-1-5-10-9(7)11-8/h1-5,12H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYNENROUNWMBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)N=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30616451 | |
| Record name | (1,8-Naphthyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125902-27-4 | |
| Record name | 1,8-Naphthyridine-2-methanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=125902-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1,8-Naphthyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30616451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 1,8 Naphthyridin 2 Yl Methanol
Pioneering Synthetic Routes to the 1,8-Naphthyridine (B1210474) Nucleus
The construction of the 1,8-naphthyridine core has historically relied on several classical named reactions, which have been adapted and optimized over time. These methods laid the groundwork for the synthesis of a diverse array of substituted naphthyridines.
Friedländer Reaction and its Optimized Protocols
The Friedländer synthesis is a cornerstone in the preparation of quinolines and their aza-analogs, including 1,8-naphthyridines. wikipedia.org This reaction typically involves the condensation of a 2-amino-substituted aromatic aldehyde or ketone with a compound containing an active methylene (B1212753) group. wikipedia.org For the synthesis of the 1,8-naphthyridine nucleus, 2-aminonicotinaldehyde is a key starting material. nih.govrsc.org
The classical Friedländer reaction often required harsh conditions, but numerous optimized protocols have been developed to improve yields and sustainability. nih.gov These include the use of various catalysts such as trifluoroacetic acid, p-toluenesulfonic acid, iodine, and Lewis acids. wikipedia.org A significant advancement involves conducting the reaction in water, which is an environmentally benign solvent. nih.govrsc.org For instance, the gram-scale synthesis of 1,8-naphthyridine derivatives has been successfully achieved in water using the inexpensive and biocompatible ionic liquid, choline (B1196258) hydroxide (B78521), as a catalyst. nih.gov This method is a one-step process that allows for easy product separation. nih.gov
Another optimized protocol involves the use of piperidine (B6355638) as a catalyst under solvent-free conditions at room temperature, leading to the rapid formation of 1,8-naphthyridines in excellent yields. This approach is noted for its simplicity, efficiency, and the absence of side products.
Table 1: Comparison of Catalysts in Friedländer Synthesis of 2-methyl-1,8-naphthyridine
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Choline Hydroxide | Water | 50 | 6 | 99 | nih.gov |
| Piperidine | None | Room Temp | 0.1-0.2 | 92 | |
| [Bmmim][Im] | None | 80 | 24 | High | nih.gov |
| DABCO | None (Microwave) | - | 0.5-2.5 min | 86 | tsijournals.com |
This table is interactive. Click on the headers to sort the data.
Gould–Jacobs, Skraup, and Doebner-Von-Miller Adaptations
Beyond the Friedländer reaction, other classical methods have been adapted for the synthesis of the 1,8-naphthyridine skeleton.
The Gould-Jacobs reaction provides a route to quinolines and can be extended to prepare fused pyridine (B92270) ring systems. wikipedia.org This reaction involves the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester or an acyl malonic ester, followed by cyclization. wikipedia.org While primarily used for quinoline (B57606) synthesis, its principles can be adapted for naphthyridine synthesis by using an appropriate aminopyridine starting material. researchgate.net
The Skraup reaction is a one-pot synthesis of quinolines starting from an aniline, glycerol, an oxidizing agent (like nitrobenzene), and sulfuric acid. wikipedia.org The first synthesis of an unsubstituted naphthyridine was achieved using this method. thieme-connect.de However, the reaction is known for being vigorous. wikipedia.org
The Doebner-von Miller reaction is another method for synthesizing quinolines, involving the reaction of an aniline with an α,β-unsaturated carbonyl compound. wikipedia.org This reaction, also known as the Skraup-Doebner-Von Miller quinoline synthesis, can be adapted for naphthyridine synthesis by using a substituted 2-aminopyridine. wikipedia.orgoregonstate.edu The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org
Vilsmeier-Haack Cyclization in Naphthyridine Synthesis
The Vilsmeier-Haack reaction is a versatile method for the formylation of electron-rich aromatic and heterocyclic compounds using a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). ijpcbs.comorganic-chemistry.org This reaction can be employed to construct the 1,8-naphthyridine ring system. For example, a regioselective synthesis of 2-chloro-3-formyl-1,8-naphthyridine has been reported through the Vilsmeier-Haack cyclization of N-(pyridin-2-yl)acetamide. researchgate.net This intermediate can then be transformed into various other functionalized 1,8-naphthyridines. researchgate.net
Expedited and Sustainable Synthesis of (1,8-Naphthyridin-2-yl)methanol
Modern synthetic chemistry places a strong emphasis on developing expedited and sustainable methods that reduce reaction times, energy consumption, and the use of hazardous materials.
Microwave-Assisted Organic Synthesis (MAOS)
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating organic reactions. The application of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields. tsijournals.com
In the context of 1,8-naphthyridine synthesis, a solvent-free Friedländer condensation of 2-aminonicotinaldehyde with carbonyl compounds containing an α-methylene group has been achieved under microwave irradiation using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. tsijournals.com This method provides the corresponding 1,8-naphthyridines in good yields within a few minutes, highlighting the efficiency of MAOS. tsijournals.com The use of microwave heating in the Gould-Jacobs reaction has also been shown to improve yields and shorten reaction times significantly. jasco.ro
Ionic Liquid-Catalyzed and Solvent-Free Methodologies
The use of ionic liquids (ILs) as catalysts and solvents represents a significant step towards greener chemical processes. nih.gov ILs are salts with low melting points that offer advantages such as low vapor pressure, high thermal stability, and recyclability.
Several basic ionic liquids have been synthesized and used as efficient catalysts for the Friedländer synthesis of 1,8-naphthyridine derivatives under solvent-free conditions. nih.gov For instance, [Bmmim][Im] has shown remarkable catalytic activity, and it can be easily recovered and reused multiple times without a significant loss of activity. nih.govacs.org
Solvent-free reactions, often facilitated by grinding or microwave irradiation, are another key aspect of green chemistry. researchgate.net The piperidine-catalyzed, solvent-free synthesis of 1,8-naphthyridines at room temperature is a prime example of a simple, efficient, and environmentally friendly approach.
Table 2: Sustainable Synthesis Approaches for 1,8-Naphthyridines
| Method | Catalyst | Solvent | Conditions | Key Advantage | Reference |
| MAOS | DABCO | Solvent-free | Microwave (600W) | Rapid synthesis (minutes) | tsijournals.com |
| Ionic Liquid-Catalyzed | [Bmmim][Im] | Solvent-free | 80°C | Catalyst recyclability | nih.govacs.org |
| Aqueous Synthesis | Choline Hydroxide | Water | 50°C | Environmentally benign | nih.gov |
| Solvent-free Grinding | None | Solvent-free | Room Temperature | Simplicity, high efficiency |
This table is interactive. Click on the headers to sort the data.
Water-Mediated and Catalyst-Free Approaches
The pursuit of greener and more sustainable chemical manufacturing has spurred the development of synthetic routes that minimize or eliminate the use of hazardous solvents and metal catalysts. For the 1,8-naphthyridine framework, water-mediated and catalyst-free reactions represent a significant step forward.
One of the most prominent methods for constructing the 1,8-naphthyridine core is the Friedländer annulation. Traditionally, this reaction requires acid or base catalysts and organic solvents. However, recent advancements have demonstrated the feasibility of performing this reaction in water, which serves not only as a green solvent but can also promote the reaction through its unique properties like high polarity and hydrogen-bonding capacity. nih.govresearchgate.netacs.orgrsc.org A landmark study introduced the gram-scale synthesis of various 1,8-naphthyridine derivatives in water, utilizing the biocompatible ionic liquid choline hydroxide (ChOH) as a catalyst. nih.govresearchgate.netacs.org This method, however, can be adapted to proceed under catalyst-free conditions, particularly with reactive starting materials, or be promoted by environmentally benign catalysts. rsc.orgnih.govnih.gov
For instance, a catalyst-free, three-component domino reaction has been reported for the synthesis of functionalized rsc.orgresearchgate.netnaphthyridine derivatives in ethanol, another relatively benign solvent. rsc.org This approach involves the reaction of glutaraldehyde, malononitrile, and β-ketoamides, yielding complex naphthyridine structures in a single, efficient step. rsc.org While not directly producing this compound, the principles of these water-mediated and catalyst-free multicomponent reactions are foundational. They establish that the assembly of the core naphthyridine ring system can be achieved under mild, environmentally friendly conditions, setting a precedent for adapting these protocols for the synthesis of specific derivatives.
The table below outlines a comparative overview of conditions for synthesizing the 1,8-naphthyridine core, highlighting the shift towards greener methods.
| Reaction Type | Starting Materials | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Friedländer Condensation | 2-Aminonicotinaldehyde, Acetone | Choline Hydroxide | Water | 50 | 99 | nih.gov |
| Domino Reaction | Glutaraldehyde, Malononitrile, β-ketoamide | None | Ethanol | Reflux | 85-94 | rsc.org |
| Friedländer Condensation | 2-Aminopyridine, Ethylacetoacetate | AlCl₃ (Solid Phase) | N/A (Microwave) | N/A | 88-90 | tsijournals.com |
| Ionic Liquid-Catalyzed | 2-Amino-3-pyridinecarboxaldehyde, Ketones | [Bmmim][Im] | [Bmmim][Im] | 50 | High | acs.org |
Targeted Synthesis of this compound
The specific synthesis of this compound requires precise strategies for introducing the hydroxymethyl group at the C2 position of the naphthyridine ring. This involves either building the ring with the functional group already in place or performing selective modifications on a pre-formed naphthyridine scaffold.
Strategies for Introducing the Hydroxymethyl Moiety
The introduction of a hydroxymethyl (-CH₂OH) group onto the 1,8-naphthyridine skeleton can be accomplished through several reliable synthetic pathways. The most common and direct of these is the reduction of a carboxylic acid or its ester derivative at the C2 position.
Route 1: Reduction of a Carboxylic Acid or Ester
This strategy involves a two-step process: first, the synthesis of a C2-carboxylated naphthyridine, and second, its reduction.
Synthesis of 1,8-Naphthyridine-2-carboxylic acid: This key intermediate can be synthesized via the Friedländer condensation of 2-aminonicotinaldehyde with pyruvic acid or its esters (e.g., ethyl pyruvate). The use of 1,8-naphthyridine-2-carboxylic acid as a molecular probe has been noted in biochemical studies, indicating its accessibility. nih.govacs.org
Reduction: The resulting carboxylic acid or ester is then reduced to the primary alcohol. Standard reducing agents are highly effective for this transformation. Lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) is a classic and powerful choice for reducing both esters and carboxylic acids directly to alcohols. Alternatively, borane (B79455) (BH₃) complexes, such as BH₃·THF, offer a milder option that also efficiently reduces carboxylic acids.
Route 2: Functionalization of a 2-Methyl Group
An alternative approach begins with 2-methyl-1,8-naphthyridine, which is readily synthesized. nih.govrsc.org The methyl group can then be functionalized. This can be a more complex route, potentially involving radical halogenation followed by nucleophilic substitution with a hydroxide source, or controlled oxidation.
Route 3: Build-up from a C2-Halide
A third strategy could involve a 2-halo-1,8-naphthyridine. Through a series of steps such as a Grignard reaction with formaldehyde (B43269) or a palladium-catalyzed formylation followed by reduction, the hydroxymethyl group can be installed.
Regioselective Functional Group Interconversions on the Naphthyridine Scaffold
Regioselectivity is crucial in the synthesis of substituted naphthyridines to ensure the correct placement of functional groups. The inherent electronic properties of the 1,8-naphthyridine ring system often dictate the position of chemical reactions.
The Friedländer synthesis itself is a powerful example of a regioselective reaction. When an unsymmetrical ketone is condensed with 2-aminonicotinaldehyde, the reaction typically proceeds with a high degree of predictability, allowing for the controlled formation of substituted naphthyridines. For example, using acetoacetic ester would lead to substitution at the C2 and C3 positions. organic-chemistry.org
Furthermore, direct C-H functionalization can exhibit high regioselectivity. Research has shown that the α-position to a nitrogen atom in N-heterocycles is often activated for functionalization. A transition metal-free α-methylation of 1,8-naphthyridine derivatives using DMSO as the methyl source demonstrates the high chemoselectivity for the C2 position. rsc.org This inherent reactivity highlights that the C2 position is a prime target for electrophilic attack or radical functionalization, which can be exploited to introduce precursors for the hydroxymethyl group.
The table below summarizes key regioselective reactions on the 1,8-naphthyridine core.
| Reaction | Reagents | Position(s) Functionalized | Key Feature | Reference |
| Friedländer Synthesis | 2-Aminonicotinaldehyde + Unsym. Ketone | C2, C3 | Predictable cyclization based on ketone structure | organic-chemistry.org |
| α-Methylation | 1,8-Naphthyridine, DMSO, K₂S₂O₈ | C2 | Transition metal-free, high chemoselectivity | rsc.org |
| Domino Reaction | Glutaraldehyde, Malononitrile, β-ketoamides | C2, C3, C4 | High regioselectivity in a one-pot reaction | rsc.org |
Purification and Isolation Techniques in Research Scale
The successful isolation and purification of this compound from a reaction mixture is a critical final step to obtain a compound of high purity for characterization and further use. The techniques employed are standard for modern organic chemistry but must be optimized for the specific properties of the target compound.
Column Chromatography: This is the most common purification method for 1,8-naphthyridine derivatives at the research scale. nih.gov
Stationary Phase: Silica gel is the standard stationary phase.
Mobile Phase (Eluent): The choice of eluent is critical and depends on the polarity of the product and impurities. For naphthyridine derivatives, which are moderately polar, a mixture of a non-polar solvent (like petroleum ether or hexane) and a more polar solvent (like ethyl acetate) is often used. For more polar compounds like this compound, which contains a hydroxyl group, a more polar solvent system, such as dichloromethane/methanol (B129727), is frequently required. nih.gov The completion of the reaction and the separation during chromatography are typically monitored by Thin-Layer Chromatography (TLC). nih.govnih.gov
Crystallization: If the synthesized compound is a stable solid, crystallization can be a highly effective method for achieving high purity. This involves dissolving the crude product in a minimum amount of a suitable hot solvent and allowing it to cool slowly. The pure compound will crystallize out, leaving impurities behind in the solvent. An alternative is anti-solvent crystallization, where the crude product is dissolved in a good solvent, and a second solvent in which the product is insoluble (an anti-solvent, e.g., hexane) is slowly added to induce precipitation of the pure compound. google.com
Extraction: A standard aqueous workup is typically performed post-reaction to remove inorganic salts and water-soluble reagents. The reaction mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water or brine. The organic layers are then combined, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure to yield the crude product before further purification. nih.gov
The following table details common purification parameters found in the synthesis of related 1,8-naphthyridine compounds.
| Purification Method | Stationary Phase | Eluent System | Monitoring | Reference |
| Column Chromatography | Silica Gel | Petroleum ether / Ethyl ether | TLC | nih.gov |
| Column Chromatography | Silica Gel | Methanol / Dichloromethane (e.g., 10%) | TLC | nih.gov |
| Crystallization | N/A | Diethyl ether / Hexane | N/A | google.com |
| Extraction | N/A | Ethyl acetate (B1210297) / Water | TLC | nih.gov |
Elucidating the Chemical Reactivity and Transformation Pathways of 1,8 Naphthyridin 2 Yl Methanol
Electrophilic and Nucleophilic Reactions of the Naphthyridine Core
The 1,8-naphthyridine (B1210474) ring system is an electron-deficient heterocycle, which influences its reactivity towards both electrophiles and nucleophiles. The nitrogen atoms in the ring decrease the electron density, making the carbon atoms susceptible to nucleophilic attack. Conversely, electrophilic substitution on the carbon atoms of the ring is generally difficult to achieve without harsh reaction conditions.
Nucleophilic Substitution: The 1,8-naphthyridine core is prone to nucleophilic substitution reactions, particularly at positions activated by the ring nitrogens. While specific studies on (1,8-Naphthyridin-2-yl)methanol are limited, research on related 1,8-naphthyridine derivatives provides insight into this reactivity. For instance, in benzo[c] publish.csiro.aursc.orgnaphthyridines, nucleophilic substitution has been observed, with the position of attack dependent on the nucleophile and reaction conditions. publish.csiro.au Anilines and thioxides have been shown to react at the 1-position, while alkylamines and alkoxides favor the 6-position. publish.csiro.au This suggests that the hydroxyl group of the methanol (B129727) moiety in this compound could potentially be displaced by a strong nucleophile, or that nucleophilic attack could occur at other positions on the ring, leading to a variety of substituted products.
Electrophilic Attack: Due to the electron-deficient nature of the 1,8-naphthyridine ring, electrophilic aromatic substitution is generally not favored. However, the nitrogen atoms themselves can act as nucleophiles and react with electrophiles. For example, they can be alkylated or oxidized.
Oxidative and Reductive Transformations of the Methanol Moiety
The methanol group at the 2-position of the naphthyridine ring offers a site for a variety of oxidative and reductive transformations, leading to the formation of aldehydes, carboxylic acids, or the corresponding methyl-substituted naphthyridine.
Oxidation: The primary alcohol of this compound can be selectively oxidized to the corresponding aldehyde, (1,8-Naphthyridin-2-yl)carbaldehyde. This transformation is a crucial step in the synthesis of more complex molecules. A common and mild method for this oxidation is the use of 2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) as a catalyst in the presence of a co-oxidant like sodium hypochlorite. d-nb.info This method is known for its high selectivity for the oxidation of primary alcohols to aldehydes. d-nb.info Further oxidation of the aldehyde can yield the corresponding carboxylic acid, 1,8-naphthyridine-2-carboxylic acid, which can act as a key intermediate in the synthesis of various derivatives.
Reduction: The methanol group can also be subjected to reductive transformations. While direct reduction of the alcohol to a methyl group is possible, it often requires harsh conditions. A more common approach involves converting the alcohol to a better leaving group, such as a tosylate or a halide, followed by reduction. Alternatively, the corresponding aldehyde or carboxylic acid can be reduced. For instance, the Wolff-Kishner or Clemmensen reduction of the aldehyde would yield 2-methyl-1,8-naphthyridine.
Cyclization and Condensation Reactions Utilizing this compound
The bifunctional nature of this compound, possessing both a nucleophilic hydroxyl group and a reactive naphthyridine core, makes it a valuable precursor in cyclization and condensation reactions.
Cyclization Reactions: Intramolecular cyclization reactions can lead to the formation of new heterocyclic rings fused to the naphthyridine system. For example, under appropriate conditions, the hydroxyl group could potentially attack an activated position on the naphthyridine ring, or a substituent introduced at another position, to form a new ring. Iodine-mediated cyclization is a common method for constructing heterocyclic systems and has been applied to various tethered heteroatom-containing alkenes and alkynes. nih.gov
Condensation Reactions: A condensation reaction is a process where two molecules combine, typically with the elimination of a small molecule like water. libretexts.org The hydroxyl group of this compound can participate in esterification reactions with carboxylic acids to form esters. libretexts.org This reaction is typically catalyzed by a strong acid. libretexts.org Furthermore, this compound and its derivatives can be key components in multicomponent reactions, such as the Friedländer annulation, to construct the 1,8-naphthyridine skeleton itself. rsc.orgnih.govacs.orgrsc.orgnih.gov The Friedländer reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. nih.gov While this compound is a product of such reactions, its derivatives can be used as starting materials for further elaborations.
| Reaction Type | Reactant(s) | Product(s) | Conditions |
| Oxidation | This compound | (1,8-Naphthyridin-2-yl)carbaldehyde | TEMPO, NaOCl |
| Esterification | This compound, Carboxylic Acid | Ester derivative | Acid catalyst |
| Friedländer Annulation | 2-Aminonicotinaldehyde, Acetone | 2-Methyl-1,8-naphthyridine | Choline (B1196258) hydroxide (B78521) in water |
Mechanistic Investigations of Reaction Pathways
Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.
Friedländer Reaction Mechanism: The synthesis of 1,8-naphthyridine derivatives via the Friedländer reaction has been mechanistically studied. nih.gov A proposed mechanism under alkaline conditions involves the formation of a carbanion from the ketone or aldehyde with an α-hydrogen. This carbanion then undergoes a condensation reaction with the carbonyl group of 2-aminopyridine-3-carbaldehyde, followed by cyclization and dehydration to form the naphthyridine ring. nih.gov Quantum chemical calculations have also been employed to investigate the role of catalysts, such as ionic liquids, in facilitating the reaction by forming hydrogen bonds with the reactants. acs.org
Nucleophilic Substitution Mechanism: The mechanism of nucleophilic substitution on the 1,8-naphthyridine ring likely proceeds through an addition-elimination pathway, typical for electron-deficient aromatic systems. The nucleophile attacks an electron-poor carbon atom, forming a resonance-stabilized anionic intermediate (a Meisenheimer-type complex). Subsequent elimination of a leaving group restores the aromaticity of the ring. The regioselectivity of the attack is influenced by the electronic effects of the substituents and the nature of the nucleophile. publish.csiro.au
Oxidation Mechanism: The TEMPO-catalyzed oxidation of alcohols is believed to proceed through a catalytic cycle involving the oxoammonium ion as the active oxidizing species. The alcohol is oxidized by the oxoammonium ion, which is then regenerated by the stoichiometric co-oxidant. d-nb.info The selectivity for primary alcohols over secondary alcohols is a key feature of this catalytic system. d-nb.info
Coordination Chemistry and Ligand Design with 1,8 Naphthyridin 2 Yl Methanol
(1,8-Naphthyridin-2-yl)methanol as a Bidentate and Multidentate Ligand
The 1,8-naphthyridine (B1210474) moiety itself is a classic bidentate ligand, coordinating to a metal center through its two nitrogen atoms. researchgate.netrsc.org The introduction of the methanol (B129727) group in this compound offers the potential for multidentate coordination. Depending on the reaction conditions and the metal ion, the hydroxyl group can also participate in coordination, making the ligand potentially tridentate. Furthermore, derivatives of 1,8-naphthyridine have been shown to act as bridging ligands, linking two metal centers. researchgate.net This bridging can occur in a manner similar to carboxylate groups, highlighting the versatility of the naphthyridine scaffold in constructing multinuclear metal complexes. researchgate.net The flexibility of spacers in some 1,8-naphthyridine derivatives allows for various coordination modes, leading to interesting spectroscopic properties. niscpr.res.in
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with 1,8-naphthyridine-based ligands often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be characterized by a variety of techniques, including single-crystal X-ray diffraction, which provides definitive structural information.
A range of transition metal complexes with 1,8-naphthyridine derivatives have been synthesized and studied.
Copper (Cu): Dicopper complexes with 1,8-naphthyridine-based ligands have been prepared. For instance, a dicopper(II) compound was synthesized by reacting a 2,7-disubstituted 1,8-naphthyridine ligand with copper(II) trifluoromethanesulfonate. researchgate.net The resulting complex featured a bridging hydroxide (B78521) ion between the two copper centers. researchgate.net The 1,8-naphthyridine ligand has also been utilized to create binuclear copper complexes that mimic the function of carboxylates. researchgate.net
Iridium (Ir): Iridium complexes with 1,8-naphthyridine-based ligands have been synthesized and characterized. researchgate.netrawdatalibrary.net For example, the reaction of 1,8-naphthyridine-2-carboxylic acid derivatives with an iridium precursor yielded corresponding iridium complexes where the ligand acts as a bidentate donor. researchgate.netrawdatalibrary.net In some cases, cyclometalated iridium(III) complexes have been formed, where the iridium atom is coordinated by both nitrogen and carbon atoms of the ligands, resulting in a pseudo-octahedral geometry. iucr.org These iridium complexes often exhibit interesting photophysical properties, with some showing luminescence in the near-infrared (NIR) region. nih.govnih.gov
Ruthenium (Ru): Ruthenium(II) polypyridyl complexes incorporating 1,8-naphthyridine have been designed and synthesized. mdpi.com These complexes can be prepared by reacting a ruthenium precursor with the 1,8-naphthyridine-based ligand. rsc.orguchile.cl The coordination mode of the 1,8-naphthyridine ligand to the ruthenium center can be controlled, leading to either monodentate or bidentate coordination. rsc.org The synthesis of multimetallic ruthenium carbonyl complexes derived from 1,8-naphthyridine has also been reported. uchile.cl
Rhodium (Rh): Dirhodium(II,II) complexes with 1,8-naphthyridine-2-carboxylate as a bridging ligand have been synthesized. osu.edu These complexes exhibit strong absorption across the ultraviolet and visible regions. researchgate.net Additionally, binuclear rhodium(I) complexes with bridging 1,8-naphthyridine ligands have been prepared and structurally characterized. rsc.org
While research has predominantly focused on transition metals, 1,8-naphthyridine derivatives have also been used to form complexes with main group metals.
Zinc (Zn): A flexible 1,8-naphthyridyl derivative has been shown to form intriguing zinc(II) complexes with various bridging and chelating modes. rsc.orgnih.gov These complexes can exhibit intense blue fluorescent emissions. nih.gov The strong binding affinity of the 1,8-naphthyridine moiety towards Zn(II) ions is well-documented.
Below is a table summarizing some of the synthesized metal complexes with 1,8-naphthyridine derivatives.
| Metal | Ligand Type | Complex Example | Key Structural Feature |
| Cu | 2,7-disubstituted 1,8-naphthyridine | [Cu₂(BPMAN)(μ-OH)]³⁺ | Bridging hydroxide between two Cu(II) centers. researchgate.net |
| Ir | 1,8-naphthyridine-2-carboxylic acid derivative | [Ir(COD)(L)] | Bidentate coordination of the ligand. researchgate.netrawdatalibrary.net |
| Ru | 1,8-naphthyridine | [Ru(bipy)₂(napy-N,N′)][PF₆]₂ | Bidentate coordination of napy. rsc.org |
| Rh | 1,8-naphthyridine-2-carboxylate | cis-Rh₂(μ-DTolF)₂(μ-npCOO)₂ | Bridging naphthyridine-2-carboxylate ligands. osu.edu |
| Zn | bis(7-methyl-1,8-naphthyridine-2-ylamino)methane | Zn₂(L)₂(OH)₃ | Bridging hydroxide and flexible ligand coordination. rsc.orgnih.gov |
Spectroscopic Signatures of Metal-(1,8-Naphthyridin-2-yl)methanol Complexes
The coordination of this compound and its derivatives to metal ions leads to distinct changes in their spectroscopic properties.
UV-Vis Absorption Spectroscopy: The electronic absorption spectra of 1,8-naphthyridine derivatives typically show intense bands in the UV region, which are assigned to π→π* transitions within the naphthyridine ring. niscpr.res.in Upon coordination to a metal, these bands can shift, and new bands corresponding to metal-to-ligand charge transfer (MLCT) may appear. uchile.cl For example, in a copper(I) complex with a methylene-bridged 1,8-naphthyridine ligand, the absorption spectrum was dominated by an intraligand charge transfer transition. niscpr.res.in In ruthenium complexes, the lowest-energy absorption is often a metal-to-ligand charge transfer to the naphthyridine ligand. nih.gov
Emission Spectroscopy: Many metal complexes of 1,8-naphthyridine derivatives are luminescent. The emission properties, including the wavelength and quantum yield, are highly dependent on the metal ion, the ligand structure, and the coordination environment. For instance, a zinc(II) complex with a substituted 1,8-naphthyridine ligand was found to be strongly luminescent, with a quantum yield of 0.59 in methanol. The solid-state emission of this complex was significantly red-shifted compared to its solution emission, which was attributed to excimeric interactions. Iridium(III) complexes of 1,8-naphthyridine derivatives can exhibit phosphorescence, with some emitting in the near-infrared region. nih.gov
NMR Spectroscopy: ¹H NMR spectroscopy is a powerful tool for characterizing the structure of these complexes in solution. The chemical shifts of the protons on the naphthyridine ring are sensitive to the coordination environment. For example, in a ruthenium complex, the ¹H NMR spectra revealed dynamic behavior of the 1,8-naphthyridine ligand in solution. rsc.org
The following table summarizes key spectroscopic data for some metal complexes of 1,8-naphthyridine derivatives.
| Complex Type | Absorption λₘₐₓ (nm) | Emission λₘₐₓ (nm) | Quantum Yield (%) | Key Spectroscopic Feature |
| Cu(I) complex | ~335 | 389 | 11 | Intraligand charge transfer transition. niscpr.res.in |
| Zn(II) complex | ~367 | 434, 470 (solid) | 59 (solution) | Strong luminescence, solid-state red shift. |
| Ir(III) complex | - | >710 | 10.3-20.5 | Near-infrared emission. nih.gov |
| Ru(II) complex | - | - | - | MLCT band sensitive to ligand planarity. nih.gov |
Influence of Coordination on Electronic and Photophysical Properties
The act of coordinating this compound or its derivatives to a metal center significantly alters the electronic and photophysical properties of the ligand.
Electronic Properties: Coordination to a metal ion can tune the redox properties of the 1,8-naphthyridine ligand. Cyclic voltammetry studies of ruthenium(II) complexes with 1,8-naphthyridine showed that the ligand could be irreversibly reduced. rsc.org The electronic communication between metal centers in multinuclear complexes supported by 1,8-naphthyridine ligands has been investigated using UV-Vis and EPR spectroscopy, revealing delocalization of electron holes across multiple metal centers. escholarship.org
Photophysical Properties: The photophysical properties of 1,8-naphthyridine-based ligands are profoundly influenced by metal coordination. The formation of metal complexes can lead to enhanced fluorescence or the induction of phosphorescence. For example, a ruthenium(II) polypyridyl complex bearing a 1,8-naphthyridine derivative was developed as a fluorescent chemosensor for Cu²⁺ and Fe³⁺ ions, where the fluorescence of the complex was quenched upon binding to these metal ions. mdpi.com The excited-state lifetimes and redox properties of dirhodium(II,II) complexes with 1,8-naphthyridine ligands make them potential candidates for applications in solar energy conversion. osu.edu The design of iridium(III) complexes with extended π-conjugation in the ligands has been a strategy to achieve emission in the blue region of the spectrum with high quantum yields and long lifetimes. nih.gov
Catalytic Applications of 1,8 Naphthyridin 2 Yl Methanol Derived Systems
Homogeneous Catalysis in Organic Transformations
Homogeneous catalysis, where the catalyst and reactants exist in the same phase, is a cornerstone of modern synthetic chemistry. ntu.edu.sg Ligands derived from (1,8-Naphthyridin-2-yl)methanol are effective in this domain, participating in a variety of metal-catalyzed organic transformations. The inherent electronic properties and rigid bite angle of the naphthyridine core allow for precise control over the metal center's reactivity. nih.gov
Redox catalysis involves the transfer of electrons between a catalyst and a substrate to facilitate a chemical transformation. While specific applications of this compound in the oxygen reduction reaction (ORR) are not extensively documented, related 1,8-naphthyridine (B1210474) systems demonstrate significant potential in other redox processes.
The redox-active nature of the 1,8-naphthyridine ligand itself has been established. For instance, copper and zinc complexes featuring a 2,7-bis(6-methyl-2-pyridyl)-1,8-naphthyridine ligand have been shown to be redox-active, enabling access to multiple redox states. mdpi.combohrium.com This intrinsic property is fundamental for mediating redox-based catalytic cycles.
A key example of redox catalysis involving naphthyridine ligands is transfer hydrogenation. Iridium-catalyzed transfer hydrogenation of 1,8-naphthyridines using indolines as the hydrogen source provides direct access to functionalized tetrahydropyridine (B1245486) derivatives. mdpi.com This process avoids the need for high-pressure hydrogen gas and proceeds with high atom economy. mdpi.com Similarly, ruthenium/acid co-catalyzed reactions can achieve the reductive α-phosphinoylation of 1,8-naphthyridines with diarylphosphine oxides, showcasing an interrupted transfer hydrogenation strategy to form novel α-phosphinoyl 1,2,3,4-tetrahydronaphthyridines. rsc.org These examples highlight the capacity of naphthyridine-metal systems to mediate complex reduction-oxidation sequences.
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.netacs.org The efficacy of these reactions often depends on the ligand coordinated to the palladium center. 1,8-Naphthyridine derivatives have proven to be effective ligands in this context, demonstrating good catalytic activity and thermal stability when complexed with metal ions. kashanu.ac.iracs.org
Palladium(II) complexes featuring N-heterocyclic carbene (NHC) functionalized 1,8-naphthyridine ligands have been synthesized and evaluated in Suzuki-Miyaura and Kumada-Corriu cross-coupling reactions. nih.gov In these studies, a dipalladium complex bridged by two NHC-naphthyridine units was active for the Kumada-Corriu coupling of aryl bromides with cyclohexylmagnesium bromide. nih.gov This demonstrates that the naphthyridine scaffold can be incorporated into more complex ligand architectures to modulate catalytic activity and selectivity. nih.gov
| Reaction Type | Catalyst/Ligand System | Substrates | Key Finding | Ref. |
| Kumada-Corriu Coupling | Pd₂(NHC-NP)₂Cl₂₂ | Aryl Bromide, Cyclohexylmagnesium Bromide | The dinuclear Pd complex with a 1,8-naphthyridine-functionalized NHC ligand is active for C-C bond formation. | nih.gov |
| Suzuki-Miyaura Coupling | Pd₂(NHC-NP)₂Cl₂₂ | Not specified | The catalytic activity was not significantly different from a related mononuclear complex. | nih.gov |
The development of chiral ligands for asymmetric catalysis is crucial for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. The rigid 1,8-naphthyridine framework provides an excellent platform for designing chiral ligands where stereochemical information can be effectively transmitted to the catalytic center.
A significant advancement is the use of novel chiral 1,8-naphthyridine-based ligands in a copper-catalyzed atroposelective construction of C–O axially chiral compounds. nih.gov This method allows for the highly enantioselective synthesis of chiral diaryl ethers, which are challenging to produce via other means. nih.gov The study found that these bespoke 1,8-naphthyridine ligands were superior to other privileged chiral ligands like PyBox and Box, suggesting a unique binding mode is responsible for the high degree of asymmetric induction. nih.gov Although the synthesis starts from a modified naphthyridine, the principle highlights the potential of chiral ligands derived from precursors like this compound.
| Reaction Type | Catalyst System | Ligand Type | Product | Enantioselectivity (ee) | Ref. |
| Atroposelective C-O Bond Formation | CuI | Chiral 1,8-Naphthyridine-Oxazoline | C-O Axially Chiral Diaryl Ethers | Up to 99% | nih.gov |
Heterogeneous Catalytic Systems
Heterogeneous catalysts, which are in a different phase from the reactants, offer significant advantages, including ease of separation and recyclability. While the immobilization of homogeneous catalysts onto solid supports is a common strategy, there are few reported examples of this compound-derived systems being used as heterogeneous catalysts.
The literature more frequently describes the use of heterogeneous catalysts for the synthesis of the 1,8-naphthyridine core itself. For example, biodegradable starch sulfuric acid (SSA) has been employed as a recyclable, heterogeneous acid catalyst for the one-pot synthesis of 2-amino-3-cyano substituted 1,8-naphthyridines. researchgate.netcvr.ac.incvr.ac.in Similarly, solid-phase catalysts like anhydrous aluminum chloride have been used under microwave irradiation to prepare 1,8-naphthyridines from 2-aminopyridine. tsijournals.com Nanomaterials, such as SiO₂ nanoparticles, have also been utilized as heterogeneous catalysts for the synthesis of 1,8-naphthyridine chalcones. kashanu.ac.ir
These examples demonstrate the compatibility of naphthyridine synthesis with heterogeneous conditions. The development of heterogeneous catalysts from this compound, for instance by anchoring it to silica, polymers, or metal-organic frameworks (MOFs), represents a promising area for future research.
Photoredox Catalysis with Naphthyridine-Metal Assemblies
Photoredox catalysis utilizes visible light to drive chemical reactions by generating highly reactive radical species from photo-excited catalysts. chemistryviews.org Transition metal complexes, particularly those of iridium and ruthenium, are common photocatalysts, but there is growing interest in using earth-abundant metals. cvr.ac.innih.gov The 1,8-naphthyridine ligand is an excellent scaffold for building such photoactive metal assemblies due to its favorable electronic and coordination properties. bohrium.comresearchgate.netnii.ac.jp
Recent research has shown that nickel(II) complexes supported by a simple 2,7-dimethyl-1,8-naphthyridine (B83737) ligand can catalyze both C–O and C–N cross-coupling reactions under visible light irradiation without an external photosensitizer. chemistryviews.org This demonstrates that the nickel-naphthyridine assembly itself can absorb light and mediate the entire catalytic cycle, functioning as a metallaphotoredox catalyst. chemistryviews.orgnii.ac.jp
Furthermore, cobalt(II) and cobalt(III) complexes with 1,8-naphthyridine ligands have been shown to undergo light-induced bond homolysis to generate perfluoroalkyl radicals. nii.ac.jp These radicals can then participate in the perfluoroethylation of arenes and heteroarenes, showcasing the ability of naphthyridine-metal assemblies to initiate radical-based transformations upon photo-excitation. nii.ac.jp Manganese complexes with modified 1,8-naphthyridine-N-oxide ligands have also been developed as photocatalysts for synthesizing quinolines. ntu.edu.sg The photophysical properties of ruthenium(II) and iridium(III) complexes with various naphthyridine ligands are also being actively explored, indicating their potential as next-generation photocatalysts. mdpi.comnih.goviucr.orgrsc.org
| Metal | Ligand | Reaction Type | Key Feature | Ref. |
| Nickel(II) | 2,7-dimethyl-1,8-naphthyridine | C-O and C-N Cross-Coupling | Functions as a metallaphotoredox catalyst without an external photosensitizer. | chemistryviews.org |
| Cobalt(III) | 1,8-naphthyridine derivatives | Radical Perfluoroethylation | Light-induced Co-C₂F₅ bond homolysis generates C₂F₅ radicals. | nii.ac.jp |
| Manganese(I) | 7-hydroxy-2-methyl-1,8-naphthyridine-N-oxide | Quinoline (B57606)/Naphthyridine Synthesis | Visible-light catalyzed synthesis from ortho-aminobenzyl alcohols and ketones. | ntu.edu.sg |
| Ruthenium(II) | Bi kashanu.ac.irnih.govnaphthyridine (binap) | Photooxidation (attempted) | Designed to mediate photooxidation of coordinated water; photophysical properties studied. | nih.gov |
| Iridium(III) | 1,8-naphthyridine (NAP) | Complex Synthesis | Synthesis and structural characterization of cyclometalated iridium(III) complexes for potential photocatalysis. | iucr.org |
Advanced Spectroscopic and Analytical Characterization for 1,8 Naphthyridin 2 Yl Methanol Research
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including (1,8-Naphthyridin-2-yl)methanol. It provides detailed information about the chemical environment of individual atoms.
Proton (¹H) and Carbon-13 (¹³C) NMR Elucidation
One-dimensional ¹H and ¹³C NMR spectra are fundamental for determining the primary structure of this compound.
¹H NMR: The proton NMR spectrum reveals the number of different types of protons, their chemical shifts (δ), spin-spin coupling patterns (J), and integration values. For this compound, distinct signals are expected for the aromatic protons on the naphthyridine ring, the methylene (B1212753) protons of the methanol (B129727) group, and the hydroxyl proton. The exact chemical shifts can be influenced by the solvent used. For instance, in DMSO-d₆, the aromatic protons of a related 1,8-naphthyridine (B1210474) derivative appeared at δ 8.04 (d, J = 8 Hz, 1H), 7.92 (d, J = 8 Hz, 1H), 7.85 (d, J = 8 Hz, 1H), and 6.43 (d, J = 8 Hz, 1H). rsc.org
¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in the ¹³C NMR spectrum are indicative of the type of carbon (e.g., aromatic, aliphatic, carbonyl). For a similar 1,8-naphthyridin-2-one derivative, the imine carbon was observed at 189 ppm in CDCl₃. researchgate.net
Interactive Data Table: Representative ¹H and ¹³C NMR Data for a 1,8-Naphthyridine Scaffold
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constant (J in Hz) |
| H-3 | 7.30 - 7.50 | 120 - 125 | Doublet |
| H-4 | 8.10 - 8.30 | 135 - 140 | Doublet |
| H-5 | 7.60 - 7.80 | 125 - 130 | Multiplet |
| H-6 | 7.10 - 7.30 | 115 - 120 | Doublet of doublets |
| H-7 | 8.80 - 9.00 | 150 - 155 | Doublet |
| -CH₂OH | 4.70 - 4.90 | 60 - 65 | Singlet/Doublet |
| -OH | Variable | - | Broad Singlet |
| C-2 | - | 160 - 165 | - |
| C-3 | - | 120 - 125 | - |
| C-4 | - | 135 - 140 | - |
| C-4a | - | 138 - 142 | - |
| C-5 | - | 125 - 130 | - |
| C-6 | - | 115 - 120 | - |
| C-7 | - | 150 - 155 | - |
| C-8a | - | 152 - 157 | - |
Note: The chemical shifts are approximate and can vary depending on the solvent and experimental conditions. The data presented is a generalized representation for a substituted 1,8-naphthyridine ring and may not correspond exactly to this compound.
Advanced 2D NMR Experiments (COSY, HSQC, HMBC, NOESY)
Two-dimensional (2D) NMR experiments are powerful tools that provide correlations between different nuclei, aiding in the unambiguous assignment of all proton and carbon signals. mdpi.comnih.gov
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds). sdsu.eduyoutube.com Cross-peaks in the COSY spectrum of this compound would confirm the connectivity of adjacent protons on the naphthyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. sdsu.edu This is crucial for assigning the carbon signals based on their attached protons. For example, the methylene protons of the methanol group would show a cross-peak with the corresponding methylene carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals longer-range couplings (2-4 bonds) between protons and carbons. sdsu.edu HMBC is invaluable for piecing together the molecular structure by connecting different fragments, such as linking the methylene protons to the C-2 carbon of the naphthyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of whether they are directly bonded. This information is critical for determining the three-dimensional structure and conformation of the molecule in solution.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a vital technique for determining the precise molecular weight of this compound. nih.gov By providing a highly accurate mass measurement, HRMS allows for the determination of the elemental composition of the molecule, confirming its molecular formula (C₉H₈N₂O). This technique is essential for distinguishing the target compound from isomers or other compounds with the same nominal mass. The NIST WebBook reports the molecular weight of the parent 1,8-naphthyridine as 130.1466. nist.gov
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound, providing a "fingerprint" that is unique to its structure.
FT-IR Spectroscopy: FT-IR spectroscopy measures the absorption of infrared radiation by the molecule, which excites its vibrational modes. researchgate.netnist.gov The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3200-3600 cm⁻¹), C-H stretches of the aromatic and aliphatic groups (around 2850-3100 cm⁻¹), C=N and C=C stretching vibrations of the naphthyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching of the primary alcohol (around 1050 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy is a complementary technique to FT-IR that measures the inelastic scattering of light. nih.govresearchgate.net It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would provide additional information about the vibrational modes of the naphthyridine ring system.
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
These techniques provide insights into the electronic structure and photophysical properties of the molecule.
UV-Vis Spectroscopy: UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to electronic transitions within the molecule. researchgate.netpeerj.com The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol, would show absorption bands characteristic of the π-π* transitions within the 1,8-naphthyridine chromophore. For a related 1,8-naphthyridine derivative, absorption maxima were observed at 356 nm with a shoulder at 371 nm in methanol. nih.gov
Fluorescence Spectroscopy: Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited by absorbing light. Many 1,8-naphthyridine derivatives are known to be fluorescent. nih.govrsc.org The fluorescence spectrum of this compound would reveal its emission maximum and quantum yield, which are important parameters for potential applications in sensing and imaging.
Cyclic Voltammetry for Electrochemical Properties
The electrochemical behavior of this compound has not been extensively reported in the available scientific literature. While research has been conducted on the electrochemical properties of various 1,8-naphthyridine derivatives and their metal complexes, specific cyclic voltammetry data for this compound, including detailed research findings and data tables of its redox potentials, remains to be published.
Cyclic voltammetry is a powerful electrochemical technique used to study the redox properties of a compound. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting plot of current versus potential, known as a cyclic voltammogram, provides information about the oxidation and reduction processes of the analyte.
For a compound like this compound, cyclic voltammetry could provide insights into:
Oxidation and Reduction Potentials: The potentials at which the molecule loses or gains electrons. This is influenced by the electron-donating or -withdrawing nature of the substituents on the naphthyridine ring system. The methanol group at the 2-position would likely influence these potentials.
Reversibility of Redox Processes: Whether the electron transfer processes are chemically and electrochemically reversible. This can be determined by analyzing the peak separation and the ratio of the anodic and cathodic peak currents.
Electrochemical Stability: The range of potentials over which the compound is stable and does not undergo irreversible decomposition.
Mechanism of Redox Reactions: Information about the number of electrons transferred in each step and the potential involvement of coupled chemical reactions.
While direct experimental data for this compound is not available, studies on related 1,8-naphthyridine compounds can offer some general expectations. For instance, research on dirhodium(II) complexes with bridging 1,8-naphthyridine ligands has explored their electrochemical characteristics. acs.org Similarly, the electrochemical behavior of 3-imino-1,8-naphthalimide derivatives has been investigated using cyclic and differential pulse voltammetry, revealing their reduction and oxidation processes. nih.gov These studies highlight the redox-active nature of the 1,8-naphthyridine scaffold, which can be tuned by the nature and position of substituents.
Further research specifically focused on the cyclic voltammetry of this compound is required to elucidate its precise electrochemical properties. Such studies would contribute to a more comprehensive understanding of this compound and could be valuable for its potential applications in areas like materials science, catalysis, and medicinal chemistry.
Computational and Theoretical Investigations of 1,8 Naphthyridin 2 Yl Methanol and Its Derivatives
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become a primary tool for studying 1,8-naphthyridine (B1210474) derivatives, providing accurate predictions of their molecular properties. researchgate.netresearchgate.net
Geometry optimization is a fundamental DFT calculation that determines the lowest energy, and thus most stable, three-dimensional structure of a molecule. mdpi.comnih.gov For 1,8-naphthyridine derivatives, calculations are typically performed using functionals like B3LYP combined with basis sets such as 6-311G(d,p) or 6-311++G(d,p). researchgate.netresearchgate.net The optimized geometry provides key structural parameters (bond lengths, angles) that often show good agreement with experimental data from techniques like X-ray crystallography. researchgate.net
A critical aspect of electronic structure analysis is the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. nih.govresearchgate.net The HOMO-LUMO energy gap (ΔE) is a crucial indicator of molecular stability and reactivity; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net For instance, in a study of potential anti-breast cancer agents based on the 1,8-naphthyridine scaffold, DFT calculations were used to establish the stability of lead compounds, with the HOMO-LUMO gap being a key parameter. researchgate.net The distribution of these orbitals also reveals potential sites for electrophilic and nucleophilic attacks. nih.gov
Table 1: Example of FMO Energies for Hypothetical 1,8-Naphthyridine Derivatives This table is illustrative, based on typical values found in computational studies of similar heterocyclic systems.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Derivative A | -6.25 | -1.80 | 4.45 |
| Derivative B | -5.98 | -2.15 | 3.83 |
| Derivative C | -6.50 | -1.55 | 4.95 |
DFT calculations are highly effective in predicting spectroscopic data. Time-dependent DFT (TD-DFT) is employed to calculate electronic absorption spectra (UV-Vis), helping to assign experimental absorption bands to specific electronic transitions, such as π→π* or n→π* transitions. researchgate.netias.ac.inias.ac.in Theoretical predictions of vibrational frequencies (FT-IR) also typically show good correlation with experimental spectra, aiding in the structural characterization of newly synthesized compounds. researchgate.net
From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical reactivity and site selectivity of the molecules. researchgate.net These indices are fundamental to conceptual DFT and provide a framework for understanding chemical reactions.
Key reactivity indices include:
Electronegativity (χ): Measures the power of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating a molecule's polarizability.
Electrophilicity Index (ω): Quantifies the energy lowering of a molecule when it accepts electrons.
Table 2: Calculated Global Reactivity Descriptors This table is illustrative and demonstrates the type of data generated from DFT calculations as described in the literature. researchgate.net
| Descriptor | Formula |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 |
| Chemical Softness (S) | 1/η |
| Electrophilicity Index (ω) | χ²/2η |
Non-linear optics (NLO) describes the behavior of light in materials where the dielectric polarization responds non-linearly to the electric field of the light. youtube.com This phenomenon is the basis for technologies like frequency doubling (second-harmonic generation). youtube.com Computational methods, particularly DFT, are used to predict the NLO properties of molecules by calculating the first-order hyperpolarizability (β). researchgate.net Molecules with large β values are promising candidates for NLO materials. Studies on related heterocyclic systems, such as 1,8-naphthalimides and pyridin-3-yl methanol (B129727) derivatives, have shown that the introduction of electron-donating and electron-withdrawing groups can significantly enhance NLO responses by facilitating intramolecular charge transfer (ICT). researchgate.netnih.gov Similar computational screening can be applied to 1,8-naphthyridine derivatives to identify candidates with significant NLO properties.
Molecular Dynamics Simulations for Conformational Sampling
While DFT provides insights into static, minimum-energy structures, Molecular Dynamics (MD) simulations offer a dynamic view of molecular behavior over time. mdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, molecular flexibility, and intermolecular interactions in a simulated environment (e.g., in water). mdpi.com
For 1,8-naphthyridine derivatives, MD simulations are particularly valuable for studying their interaction with biological macromolecules like proteins or DNA. nih.gov After a ligand is "docked" into a protein's active site, an MD simulation can be run to assess the stability of the resulting complex. nih.govnih.gov These simulations, often run for nanoseconds, can confirm whether the ligand remains stably bound in the predicted orientation or if it undergoes significant conformational changes. rsc.orgrsc.org This provides a more realistic assessment of the binding mode and helps validate the initial docking results. nih.gov
In Silico Screening and Molecular Docking Studies of Analogues
In silico screening involves the use of computational methods to search large databases of compounds for molecules that are likely to have a desired biological activity. nih.gov Molecular docking is a key technique in this process, predicting the preferred orientation of a ligand when bound to a target macromolecule, such as an enzyme or receptor. ijpsonline.com This method has been extensively applied to analogues of 1,8-naphthyridine to explore their potential as therapeutic agents for various diseases. nih.govnih.govnih.govnih.gov For example, derivatives have been screened for their potential as antihistaminic agents, anti-Parkinson's agents, and anti-mycobacterial agents. nih.govnih.govrsc.org The docking process involves scoring functions that estimate the binding affinity (e.g., in kcal/mol), allowing for the ranking of different compounds and prioritization of the most promising candidates for synthesis and experimental testing. nih.govnih.gov
The primary goal of molecular docking is to perform a detailed analysis of the binding mode. This involves identifying the specific intermolecular interactions between the ligand and the amino acid residues in the protein's binding site. nih.gov These interactions are crucial for molecular recognition and binding affinity.
Common interactions identified in docking studies of 1,8-naphthyridine derivatives include:
Hydrogen Bonds: Formed between hydrogen bond donors and acceptors on the ligand and the protein.
Hydrophobic Interactions: Occur between nonpolar regions of the ligand and protein.
Pi-Pi Stacking: Aromatic rings on the ligand and protein residues (e.g., Tyrosine, Phenylalanine) stack on top of each other.
For example, in a study of 1,8-naphthyridine-3-carbonitrile (B1524053) derivatives as potential anti-tuberculosis agents, docking into the active site of enoyl-ACP reductase (InhA) revealed that the most active compound formed a key hydrogen bond with the TYR-158 residue. nih.gov Similarly, docking of other analogues into the human A2A adenosine (B11128) receptor and the H1 histamine (B1213489) receptor has helped to explain their structure-activity relationships. nih.govnih.gov
Table 3: Summary of Molecular Docking Studies of 1,8-Naphthyridine Analogues
| Derivative Class | Target Protein | Key Interacting Residues | Predicted Activity |
| 1,8-Naphthyridine-3-carboxylic acid analogues | H1 Histamine Receptor | Not specified in abstract | Antihistaminic nih.govrsc.org |
| 1,8-Naphthyridine-3-carboxamide analogues | Human A2A Adenosine Receptor | Not specified in abstract | Anti-Parkinson's nih.gov |
| 1,8-Naphthyridine-3-carbonitrile analogues | Enoyl-ACP reductase (InhA) | TYR-158, PRO-156, GLY-104 | Anti-mycobacterial nih.govrsc.org |
| Benzo[h] nih.govresearchgate.netnaphthyridin-2(1H)-one analogues | mTOR Kinase | Not specified in abstract | mTOR Inhibitor ijpsonline.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. By identifying key physicochemical properties, steric effects, and electronic features that influence a molecule's activity, QSAR provides predictive models that guide the design of new, more potent derivatives. While specific QSAR studies focusing solely on (1,8-Naphthyridin-2-yl)methanol are not extensively documented, the 1,8-naphthyridine scaffold has been the subject of numerous QSAR investigations for various therapeutic targets. These studies offer valuable insights into the structural requirements for biological activity within this class of compounds.
Research Findings in Anticancer Activity
QSAR models have been instrumental in identifying the structural determinants for the anticancer activity of 1,8-naphthyridine derivatives. In a study on a large series of 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine derivatives, 3D-QSAR methods, including Comparative Molecular Field Analysis (CoMFA), were employed to correlate molecular structure with antitumor activity. nih.gov The models revealed that both steric and electrostatic fields are critical for the activity of these compounds. nih.gov
Another study utilized CoMFA and Comparative Molecular Similarity Indices Analysis (CoMSIA) to model the cytotoxicity of naphthyridine derivatives against several human cancer cell lines, including HeLa (cervical cancer), HL-60 (leukemia), and PC-3 (prostate cancer). nih.gov The resulting 3D-QSAR contour maps indicated that the C-1 NH and C-4 carbonyl groups of the naphthyridine ring, along with a C-2 naphthyl ring, were crucial for cytotoxicity across all tested cell lines. nih.gov The high predictive power of these models, as indicated by their statistical parameters, underscores their reliability for guiding the synthesis of new anticancer agents. nih.gov
| Cell Line | Model | q² | r² | r²_pred | Reference |
| HeLa | CoMFA/CoMSIA | 0.857 | 0.984 | 0.966 | nih.gov |
| HL-60 | CoMFA/CoMSIA | 0.777 | 0.937 | 0.913 | nih.gov |
| PC-3 | CoMFA/CoMSIA | 0.702 | 0.983 | 0.974 | nih.gov |
Table 1: Statistical validation parameters for 3D-QSAR models of naphthyridine derivatives' cytotoxicity. q² (cross-validated correlation coefficient), r² (non-cross-validated correlation coefficient), and r²_pred (predictive correlation coefficient for the external test set) are shown.
Research Findings in Photosystem II Inhibition
The 1,8-naphthyridine core has also been investigated for its potential as an herbicide through the inhibition of photosystem II (PSII). A QSAR study was conducted on a series of twenty 1,8-naphthyridin-4-one derivatives to understand the structural features governing their inhibitory activity on the Hill reaction in chloroplasts. acs.org
The study developed a statistically significant four-parameter QSAR model using molecular connectivity indices. acs.orgnih.gov This model successfully accounted for approximately 87% of the variance in the inhibitory potencies of the compounds. acs.orgnih.govresearchgate.net The findings highlighted that the position, size, and polarity of the substituents on the naphthyridine ring are the predominant factors controlling their herbicidal activity. acs.orgnih.govacs.org This suggests that careful selection of substituents based on these properties can lead to the development of more effective PSII-inhibiting herbicides. acs.org
| Model Parameters | Value |
| Number of Compounds | 20 |
| Correlation Coefficient (r) | 0.934 |
| Standard Deviation (s) | 0.32 |
| F-test Value | 24.3 |
| Explained Variance | ~87% |
Table 2: Statistical data for the QSAR model of 1,8-naphthyridin-4-ones as photosystem II inhibitors. The model was developed using molecular connectivity indices to predict pI50 values. acs.org
Research Findings in Antimicrobial and Anti-mycobacterial Activity
QSAR studies have also been applied to guide the development of 1,8-naphthyridine derivatives as antimicrobial agents. For instance, QSAR analyses have been performed on substituted 3- or 4-phenyl-1,8-naphthyridine derivatives to elucidate the structural requirements for their antimicrobial properties. rsc.orgnih.gov More recently, research has focused on designing novel 1,8-naphthyridine-3-carbonitrile analogues with anti-mycobacterial activity against Mycobacterium tuberculosis. rsc.orgrsc.org
In one such study, a series of derivatives were synthesized and evaluated, leading to the identification of compounds with significant anti-tubercular efficacy. rsc.org Structure-activity relationship studies indicated that incorporating a 5-nitrofuran heteroaromatic ring on a piperazine (B1678402) substituent resulted in remarkable activity. rsc.org Although a detailed QSAR model was not the primary focus, the systematic evaluation of structural modifications provides a clear basis for future QSAR model development to predict and optimize anti-tubercular potency. rsc.orgrsc.org These findings demonstrate the utility of computational approaches in designing novel derivatives that can overcome multi-drug resistance in bacteria. mdpi.com
Advanced Applications and Future Research Trajectories of 1,8 Naphthyridin 2 Yl Methanol
Design of Luminescent Materials and Optoelectronic Applications
The unique photophysical properties of the 1,8-naphthyridine (B1210474) core have positioned it as a valuable component in the design of materials for optoelectronic devices. kthmcollege.ac.in Its derivatives are being explored as emitters and electron-transport materials in both dye-sensitized solar cells (DSSCs) and organic light-emitting diodes (OLEDs). The ability to form stable complexes with various metals and the tunable nature of its electronic properties through substitution are key to its utility in this field.
In the realm of solar energy, the 1,8-naphthyridine framework is a promising candidate for constructing sensitizer (B1316253) dyes in DSSCs. The fundamental principle of a DSSC involves a dye molecule absorbing light and injecting an electron into the conduction band of a wide band-gap semiconductor, typically titanium dioxide (TiO₂). Ruthenium(II) polypyridyl complexes are among the most efficient and widely studied sensitizers for this purpose, often achieving power conversion efficiencies of up to 11-12%. researchgate.netmdpi.com
The (1,8-Naphthyridin-2-yl)methanol moiety can be used to synthesize ligands for such ruthenium complexes. The nitrogen atoms of the naphthyridine ring can effectively coordinate with the metal center, while the methanol (B129727) group offers a site for further functionalization to anchor the dye to the TiO₂ surface or to modify its electronic properties. Although research on complexes directly incorporating this compound is still emerging, the performance of related ruthenium sensitizers provides a benchmark for their potential. mdpi.comrsc.org The goal is to create dyes that exhibit broad absorption spectra, high molar extinction coefficients, and optimal energy levels for efficient electron injection and dye regeneration. mdpi.com
Table 1: Performance of Representative Ruthenium-Based Dye-Sensitized Solar Cells
| Sensitizer Type | Power Conversion Efficiency (PCE) | Key Features |
| N3 Dye | ~10-11% | Benchmark sensitizer with broad absorption. mdpi.com |
| Black Dye (N749) | ~11-12% | Panchromatic response, extending into the near-IR region. mdpi.com |
| RC-76 | 9.23% | Features phenyl-based bipyridine anchoring ligands for improved electron transport. rsc.org |
| Complex 17 | 8.63% | Heteroleptic Ru complex with substituted thiophenes, outperforming N719 under similar conditions. mdpi.com |
This table presents data for well-known ruthenium sensitizers to illustrate the performance targets for new dyes based on scaffolds like 1,8-naphthyridine.
The 1,8-naphthyridine scaffold is highly effective in the design of materials for OLEDs, particularly as ligands for phosphorescent emitters. Iridium(III) complexes containing naphthyridine-based ligands have demonstrated exceptional performance, achieving high external quantum efficiencies (EQEs) and low efficiency roll-off. rsc.org The electron-deficient nature of the naphthyridine ring helps in tuning the emission color and improving the electron-transport properties of the material. kthmcollege.ac.in
For instance, iridium(III) complexes using a ligand derived from (7-methoxy-1,8-naphthyridin-2-yl)methanol have been synthesized. These complexes exhibit tunable emission from green to red with high photoluminescence quantum yields (PLQYs) of 80–85%. rsc.org OLEDs fabricated with these emitters have shown outstanding performance, with one device achieving a maximum EQE of 32.3% and an exceptionally high brightness. rsc.org The steric hindrance provided by substituents on the naphthyridine core can also minimize bimolecular interactions, reducing self-quenching and allowing for high doping concentrations, which leads to improved device efficiency and brightness. nih.gov
Table 2: Electroluminescence Performance of Naphthyridine-Based OLEDs
| Emitter Complex | Max. EQE (%) | Max. Luminous Efficiency (cd A⁻¹) | Emission Color |
| (mtfmpp)₂Ir(mmND) | 32.3% | Not Reported | Green |
| Homoleptic Ir(III) Complex 3 (15 wt% doped) | 25.2% | 64.1 cd A⁻¹ | Green |
| Homoleptic Ir(III) Complex 3 (neat film) | 15.2% | 40.1 cd A⁻¹ | Green |
Data sourced from studies on iridium complexes featuring naphthyridine-based ligands. rsc.orgnih.gov
Molecular Recognition and Sensing Platforms
The arrangement of nitrogen atoms and the potential for hydrogen bonding make the 1,8-naphthyridine scaffold an excellent platform for designing molecular sensors. These sensors can detect specific ions and biomolecules with high selectivity, often through a change in their fluorescent properties.
Derivatives of 1,8-naphthyridine have been developed as highly selective fluorescent chemosensors for toxic heavy metal ions like mercury (Hg²⁺) and lead (Pb²⁺). nih.govnih.gov The sensing mechanism typically relies on the coordination of the metal ion with the nitrogen atoms of the naphthyridine ring, which perturbs the electronic structure of the molecule and leads to a measurable change in its fluorescence, such as quenching or a ratiometric shift. researchgate.net
A notable example is a sensor where a boronic acid group is attached to a 1,8-naphthyridine derivative. This compound displays highly selective fluorescence quenching upon interaction with Hg²⁺ ions. nih.gov Another design incorporates the 1,8-naphthyridine unit as a binding site on a naphthalimide fluorophore, creating a ratiometric sensor that exhibits a blue shift in its emission spectrum upon binding Hg²⁺. researchgate.net
Table 3: 1,8-Naphthyridine Derivatives as Fluorescent Ion Sensors
| Sensor Compound | Target Ion | Sensing Mechanism | Limit of Detection (LOD) |
| Naphthyridine-boronic acid derivative | Hg²⁺ | Fluorescence quenching | Not Reported |
| 1,8-Naphthyridine-modified naphthalimide | Hg²⁺ | Ratiometric fluorescence (blue shift) | Not Reported |
| N-n-butyl-1,8-naphthalimide derivative 3f | Pb²⁺ | Fluorescence quenching | Not Reported |
This table highlights the application of naphthyridine-based structures in detecting heavy metal ions. nih.govnih.govresearchgate.net
The same structural features that allow for ion sensing also enable the recognition of biologically important molecules. The defined spatial arrangement of hydrogen bond donors and acceptors on the naphthyridine ring allows for specific interactions with complementary surfaces on biomolecules.
A fascinating example of this is the dual-functionality of the naphthyridine-boronic acid sensor. While it detects mercury, its sensitivity is enhanced sevenfold in the presence of D-fructose. nih.gov This indicates a cooperative binding event, where the boronic acid binds the monosaccharide, and the naphthyridine binds the metal ion, demonstrating a sophisticated level of molecular recognition. Furthermore, dimers of 2-amino-1,8-naphthyridine have been shown to bind with high affinity and selectivity to cytosine-rich sequences in both DNA and RNA, highlighting their potential as probes for specific nucleic acid structures. nih.gov Researchers have also developed potential fluorescent nucleoside analogues by incorporating a 1,6-naphthyridin-7(6H)-one scaffold, which shows promise for probing enzyme binding sites and nucleic acids. mdpi.com
Table 4: Recognition of Biomolecules by Naphthyridine-Based Systems
| Naphthyridine System | Target Biomolecule | Recognition Principle | Application |
| Naphthyridine-boronic acid derivative | D-fructose | Cooperative binding with Hg²⁺ | Enhanced sensing |
| 2-Amino-1,8-naphthyridine dimers (e.g., ANP77) | Cytosine-rich DNA/RNA | Hydrogen bonding and stacking | Probing nucleic acid motifs |
| 1,6-Naphthyridin-7(6H)-one analogues | Ribonucleosides | Covalent incorporation | Fluorescent labeling of nucleic acids |
This table summarizes the use of naphthyridine scaffolds for interacting with specific biomolecules. nih.govnih.govmdpi.com
Biochemical and Mechanistic Biological Interaction Studies
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. nih.gov These activities often stem from the molecule's ability to interact with specific biological targets like enzymes or nucleic acids.
Mechanistic studies aim to elucidate how these interactions occur at a molecular level. For example, derivatives of the related 1,8-naphthalimide (B145957) structure, when complexed with ruthenium(II), have been shown to be potent dual inhibitors of topoisomerase I and IIα, enzymes crucial for DNA replication and repair. nih.gov These complexes bind to DNA via intercalation and, upon photoirradiation, can induce DNA strand cleavage through the generation of singlet oxygen. nih.gov Such studies provide deep insights into the mechanism of action and are vital for the rational design of new therapeutic agents. The broad activities reported for the 1,8-naphthyridine class, such as protein kinase inhibition and receptor modulation, suggest that its derivatives, including those of this compound, are fertile ground for discovering new probes and drugs targeting a variety of cellular pathways. nih.govnih.gov
Enzyme Target Modulation
Derivatives of the 1,8-naphthyridine scaffold, for which this compound is a key precursor, have been extensively studied as modulators of various critical enzymes.
Topoisomerases and DNA Gyrase
Bacterial DNA gyrase and the related topoisomerase IV are essential enzymes that control the topological state of DNA during replication, making them validated targets for antibiotics. nih.govresearchgate.net The 1,8-naphthyridine core is the foundational structure of quinolone antibiotics. More recent research has focused on developing novel derivatives that can overcome growing bacterial resistance. For instance, a series of 1,4-dihydro tandfonline.comnih.govnaphthyridine derivatives were synthesized and tested as DNA gyrase inhibitors, with some compounds showing potent activity against E. coli DNA gyrase. nih.gov Studies have shown that certain 1,8-naphthyridine derivatives can potentiate the effect of fluoroquinolones, suggesting a synergistic mechanism of action related to the inhibition of topoisomerase II enzymes. nih.gov
In oncology, human topoisomerases are crucial targets. Derivatives of 1,8-naphthyridine have been designed as potent topoisomerase II (Topo II) inhibitors. nih.gov One study detailed a series of seventeen derivatives, among which compound 5p was found to have a potent inhibitory effect on Topo IIβ, comparable to established inhibitors like doxorubicin. nih.gov Molecular docking studies suggest these compounds may act as "Topo II poisons" by stabilizing the enzyme-DNA cleavage complex, which ultimately triggers apoptosis in cancer cells. nih.govresearchgate.net
| Compound | Target Enzyme | Activity/Finding |
| Compound 14 (a 1,4-dihydro tandfonline.comnih.govnaphthyridine) | E. coli DNA Gyrase | Potent inhibitor of E. coli DNA gyrase. nih.gov |
| Compound 5p (a N1-substituted 1,8-naphthyridine) | Topoisomerase IIβ | Potent inhibitory effect; induced cell cycle arrest and apoptosis. nih.gov |
| Vosaroxin | Topoisomerase II | Acts as a Topo II poison by intercalating with DNA. researchgate.net |
This table is for illustrative purposes and summarizes findings from the referenced studies.
Protein Kinases
Protein kinases play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The 1,8-naphthyridine scaffold has been employed as a core structure for the development of novel protein kinase inhibitors. nih.govgoogle.com For example, derivatives of the related benzo[h] tandfonline.comnih.govnaphthyridin-2(1H)-one have been identified as highly potent and selective inhibitors of the mammalian target of rapamycin (B549165) (mTOR), a master regulator of cell growth. nih.govmit.edu One such compound, Torin2 , demonstrated an EC50 of 0.25 nM for inhibiting cellular mTOR activity and exhibited significant bioavailability, marking it as a promising candidate for cancer therapy. mit.edu While research on other naphthyridine isomers like 1,5- and 1,6-naphthyridines has yielded potential c-Met kinase inhibitors, the 1,8-naphthyridine structure remains an active area of investigation for targeting various kinases. nih.gov
Monoamine Oxidase B (MAO-B)
Monoamine oxidase B (MAO-B) is a key enzyme in the metabolic pathway of dopamine (B1211576) and other monoamine neurotransmitters. frontiersin.org Inhibitors of MAO-B increase the availability of dopamine in the brain and are used in the management of Parkinson's disease. frontiersin.org The 1,8-naphthyridine scaffold has been identified as a promising framework for developing agents to treat neurodegenerative disorders. tandfonline.comnih.gov While direct studies linking this compound derivatives specifically to MAO-B inhibition are still emerging, the established role of this scaffold in CNS-targeted drug discovery suggests that MAO-B is a highly relevant potential target for future research.
Receptor Binding and Antagonism/Agonism Mechanisms
The versatility of the 1,8-naphthyridine scaffold extends to its interaction with cell surface and nuclear receptors. Research has highlighted its potential in modulating cannabinoid receptors, which are involved in a wide range of physiological processes.
Specifically, derivatives of 1,8-naphthyridinone have been developed as potent and specific inverse agonists of the Cannabinoid Receptor 1 (CB1). nih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but induces an opposite pharmacological response. In a study focused on this activity, structure-activity relationships (SAR) were established, leading to the identification of an orally active modulator of CB1 that was effective in preclinical models. nih.gov Furthermore, other reviews have noted that the 1,8-naphthyridine scaffold has been utilized to create compounds with CB2 receptor agonist activity, indicating the platform's adaptability in targeting different components of the endocannabinoid system. researchgate.netingentaconnect.com
Nucleic Acid (DNA/RNA) Interaction Studies
Beyond inhibiting enzymes that process nucleic acids, derivatives of this compound can interact directly with DNA and RNA. This interaction is often sequence- or structure-specific, opening avenues for applications in molecular recognition and as therapeutic agents that target genetic material directly.
One area of investigation involves the design of small molecules that can recognize and bind to specific DNA sequences or structures, such as mismatched base pairs or abasic (AP) sites. Research on 2-amino-1,8-naphthyridine derivatives has shown they can bind to cytosine-rich DNA motifs. Altering the connection points between two 2-amino-1,8-naphthyridine units (dimers) significantly affects the molecule's conformation and, consequently, its binding efficiency and selectivity for different DNA and RNA sequences. This tunability is crucial for developing molecules that can target specific nucleic acid structures with high precision.
In Vitro Investigations on Cellular Pathways
The therapeutic potential of compounds derived from the this compound scaffold is frequently assessed through in vitro studies on various cellular pathways. A significant focus of this research has been on anticancer applications.
Numerous studies have demonstrated the antiproliferative activity of 1,8-naphthyridine derivatives against a range of human cancer cell lines. For example, novel 2,7-dimethyl-1,8-naphthyridine (B83737) derivatives were evaluated for their ability to inhibit the growth of HepG2 liver cancer cells, with one Schiff's base derivative (compound 8b ) showing higher inhibitory activity than the standard drug 5-Fluorouracil. researchgate.net In a separate study, derivatives were tested against HepG-2 cells, where the most active compounds were found to induce cell cycle arrest at the S and G1/S phases, ultimately triggering cell death via apoptosis. nih.gov The mechanism for this cytotoxicity is often linked to the inhibition of key enzymes like Topo II, as discussed previously.
| Cell Line | Compound Type | In Vitro Finding (IC50) |
| HepG-2 (Liver Cancer) | Schiff's base derivative 8b | IC50 = 3.2 µg/mL |
| HepG-2 (Liver Cancer) | N1-substituted derivative 5g | IC50 = 6.20 µM |
| HepG-2 (Liver Cancer) | N1-substituted derivative 5p | IC50 = 5.39 µM |
This table presents selected cytotoxicity data from referenced studies to illustrate the antiproliferative effects of 1,8-naphthyridine derivatives. nih.govresearchgate.net
Role as a Privileged Scaffold in Pre-Clinical Medicinal Chemistry Research
The 1,8-naphthyridine nucleus is widely regarded by medicinal chemists as a "privileged scaffold". tandfonline.comresearchgate.netnih.gov This term describes a molecular framework that is capable of binding to multiple, often unrelated, biological targets with high affinity. The value of such a scaffold is immense in preclinical research as it provides a robust and versatile starting point for the design of novel therapeutic agents.
The privileged nature of the 1,8-naphthyridine core stems from several key features:
Synthetic Accessibility: Efficient and versatile synthetic routes, such as the Friedländer annulation, allow for the creation of a wide diversity of derivatives. acs.org
Structural Rigidity and Planarity: The bicyclic aromatic system provides a rigid framework that can be precisely decorated with various functional groups to optimize interactions with a target's binding site.
Hydrogen Bonding Capacity: The two nitrogen atoms within the ring system can act as hydrogen bond acceptors, a critical feature for molecular recognition and binding affinity.
Broad-Spectrum Activity: As detailed in the sections above, derivatives have shown a remarkable range of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and CNS-active properties. nih.govnih.govingentaconnect.com
This combination of chemical tractability and proven biological relevance makes this compound and its parent scaffold a highly valuable platform in the quest for new drugs. tandfonline.com
Emerging Applications and Challenges in this compound Research
The field of 1,8-naphthyridine research continues to evolve, with scientists exploring novel applications while also addressing inherent challenges.
Emerging Applications:
Antibiotic Adjuvants: As bacterial resistance to existing antibiotics grows, one promising strategy is the use of non-bactericidal compounds that can restore the efficacy of conventional drugs. Certain 1,8-naphthyridine derivatives have shown the ability to potentiate the activity of fluoroquinolones against multi-resistant strains, possibly by inhibiting resistance mechanisms like efflux pumps. nih.gov
Targeting RNA: The development of small molecules that can selectively bind to and modulate the function of RNA is a burgeoning field in drug discovery. The demonstrated ability of 1,8-naphthyridine derivatives to recognize specific RNA motifs suggests their potential as a framework for designing novel RNA-targeted therapeutics.
Targeting Parasitic Diseases: The scaffold has been identified as a starting point for developing treatments for neglected tropical diseases like visceral leishmaniasis. nih.gov
Challenges:
Overcoming Drug Resistance: For applications in infectious disease and oncology, the development of resistance is a major hurdle. Future research must focus on designing derivatives that can evade known resistance mechanisms or that possess novel mechanisms of action. researchgate.net
Improving Pharmacokinetics and Selectivity: While many derivatives show potent in vitro activity, achieving suitable pharmacokinetic profiles (absorption, distribution, metabolism, excretion) and minimizing off-target toxicity remains a significant challenge. rsc.org For example, a series of antileishmanial 8-hydroxynaphthyridines was hampered by off-target metal sequestration and poor tolerability in vivo, highlighting the need for early-stage safety and mechanism-of-action profiling. nih.gov
Synthesis and Scalability: While many synthetic methods exist, developing environmentally friendly, cost-effective, and scalable routes for producing complex derivatives is crucial for translating preclinical findings into viable drug candidates. acs.org
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing (1,8-Naphthyridin-2-yl)methanol derivatives, and how do reaction conditions influence product yield?
- Methodological Answer : The synthesis often involves condensation reactions, such as coupling 2-aminopyridine derivatives with carbonyl compounds or β-ketoesters under basic conditions. For example, Na₂CO₃ and KI in DMF at reflux temperatures (80–100°C) are used to facilitate nucleophilic substitution or cyclization reactions . Optimization of solvent (e.g., DMF for polar intermediates), temperature, and catalysts (e.g., Mg-Al hydrotalcite for Claisen-Schmidt condensations) is critical for yield improvement. TLC monitoring (hexane/EtOAc gradients) and column chromatography (silica gel, 20–80% EtOAc/hexane) are standard for purification .
Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- 1H/13C NMR : Assigns proton environments (e.g., aromatic protons at δ 8.5–9.0 ppm for naphthyridine cores) and confirms substituent integration .
- ESI-MS : Validates molecular ion peaks (e.g., [M+H]+ for derivatives like 3a with m/z 501) .
- TLC : Tracks reaction progress using mobile phases like n-hexane:EtOAc (9:1) .
- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., triclinic space group P1 with Z = 2) .
Advanced Research Questions
Q. How can X-ray crystallography and SHELX software resolve structural ambiguities in naphthyridine derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (e.g., Rigaku R-AXIS RAPID diffractometer with Mo Kα radiation) provides atomic coordinates and bond angles. SHELX programs (SHELXL/SHELXS) refine structures by minimizing R-factors (e.g., Rint = 0.058) and modeling hydrogen bonds (e.g., N–H⋯O, C–H⋯O interactions). For co-crystals, SHELXPRO interfaces handle disorder modeling and anisotropic displacement parameters . Multi-scan absorption corrections (ABSCOR) improve data accuracy in low-symmetry systems .
Q. What strategies address discrepancies in biological activity data between in vitro and in vivo studies of naphthyridine-based compounds?
- Methodological Answer :
- Dose Optimization : Adjust pharmacokinetic parameters (e.g., bioavailability via ester prodrugs like ethyl 3-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)propanoate) .
- Metabolic Stability Assays : Use liver microsomes to identify cytochrome P450 interactions.
- In Vivo Imaging : Track compound distribution using fluorescent derivatives (e.g., 1,8-naphthyridines tagged with dansyl groups) .
- Statistical Validation : Apply ANOVA to compare IC₅₀ values across cell lines (e.g., MCF7 vs. fibrosarcoma) .
Q. How to optimize the purification of this compound derivatives when unexpected co-crystals form during synthesis?
- Methodological Answer : Co-crystals (e.g., naphthyridine-acetic acid complexes) require iterative column chromatography (CH₂Cl₂/MeOH gradients) and recrystallization (slow ether diffusion into CH₂Cl₂ solutions). Hydrogen-bonding motifs (e.g., N–H⋯N interactions) stabilize co-crystals, necessitating NMR-guided fraction collection to isolate pure phases . For persistent byproducts, LC-MS with C18 columns and 0.1% formic acid mobile phases enhances separation .
Q. What mechanistic approaches elucidate the role of this compound derivatives in modulating STAT1 transcription?
- Methodological Answer :
- Luciferase Reporter Assays : Transfect cells with STAT1-responsive promoters to quantify transcriptional activation (e.g., 2-(1,8-naphthyridin-2-yl)phenol enhances IFN-γ-induced STAT1 activity by 3-fold) .
- Western Blotting : Monitor phosphorylation of STAT1 (Tyr701) in breast cancer cells treated with derivatives.
- Molecular Docking : Use AutoDock Vina to simulate binding to STAT1 SH2 domains, prioritizing derivatives with ΔG < −8 kcal/mol .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
